molecular formula C15H17N5OS2 B4135707 2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B4135707
M. Wt: 347.5 g/mol
InChI Key: WEADUDFUIHTOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using specific methods and has shown promise in various areas of research. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and pathways involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is in the development of more effective synthesis methods that can produce higher yields of the compound. Another direction is in the optimization of its use as an anticancer agent, including the development of combination therapies that can enhance its effectiveness. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research. This compound has shown promise as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in the treatment of other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-2-3-8-13-19-20-15(23-13)18-12(21)9-22-14-16-10-6-4-5-7-11(10)17-14/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEADUDFUIHTOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylthio)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide

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